REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH:12]=[C:11](N2CCOCC2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B1C2CCCC1CCC2>O1CCCC1>[CH2:1]([N:8]1[CH2:9][CH:10]=[CH:11][CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(=CC1)N1CCOCC1
|
Name
|
solid
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B1C2CCCC1CCC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
after stirring for 6 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A suspension results which
|
Type
|
CUSTOM
|
Details
|
The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol
|
Type
|
ADDITION
|
Details
|
is added to the remaining solid
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
by gentle warming
|
Type
|
CUSTOM
|
Details
|
results in a clear solution which
|
Type
|
STIRRING
|
Details
|
is stirred
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled slowly
|
Type
|
CUSTOM
|
Details
|
to crystallize the by-product, B-(morpholino)-9-BBN methanol complex
|
Type
|
CUSTOM
|
Details
|
The solid is triturated with n-pentane (3×30 ml)
|
Type
|
WASH
|
Details
|
the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
The pentane layer is evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is purified by distillation
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |